Methyl6-chloro-1,7-naphthyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C11H7ClN2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1,7-naphthyridine-2-carboxylate typically involves the reaction of 6-chloro-1,7-naphthyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex naphthyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 6-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-1,8-naphthyridine-2-carboxylate
- Methyl 6-chloro-1,5-naphthyridine-2-carboxylate
- Methyl 6-chloro-1,6-naphthyridine-2-carboxylate
Uniqueness
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and ester group at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 6-chloro-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-3-2-6-4-9(11)12-5-8(6)13-7/h2-5H,1H3 |
InChI Key |
ATCRRWCUQQXRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CN=C(C=C2C=C1)Cl |
Origin of Product |
United States |
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